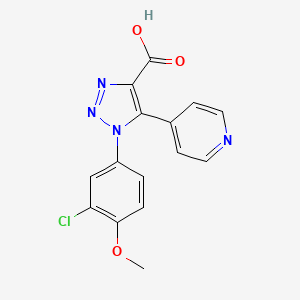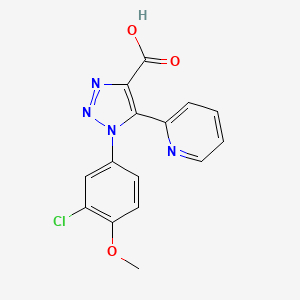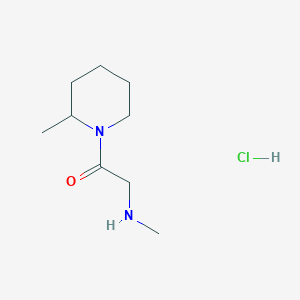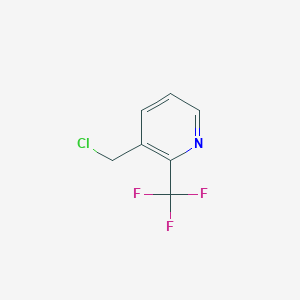
4-(2-氯-4-甲基苯氧基)丁酸
描述
科学研究应用
农业:除草剂功效
MCPB 主要用作后出苗除草剂,对多种阔叶杂草有效 。它在刚播种的牧场和豆类以及以黑麦草或三叶草为基础的谷物作物中特别有用。其作用机制具有选择性和全身性,可通过叶子和根部吸收,并作为合成生长素起作用 。
环境科学:土壤污染物分析
在环境科学中,MCPB 用作确定土壤样品中除草剂的存在的参考标准。气相色谱 (GC) 是用于此目的的常用技术,而 MCPB 的标准化有助于准确测量土壤污染水平 。
生态毒理学:对野生动物的影响
该化合物对各种野生动物形式的影响在生态毒理学中得到研究。MCPB 对鸟类、鱼类、水蚤、蜜蜂和蚯蚓的急性毒性中等。这些研究有助于了解 MCPB 对环境的影响,并制定其安全使用的法规 。
生物化学:激素受体研究
MCPB 被确定在生物化学领域具有特定功能。它参与调节类固醇激素受体,类固醇激素受体是配体激活的转录因子,调节基因表达并影响靶组织的细胞增殖和分化 。
微生物学:细菌降解研究
微生物学研究探索了细菌培养对 MCPB 的降解。了解细菌对 MCPB 的分解过程可以导致生物修复技术的开发,生物修复技术利用微生物代谢从环境中去除污染物 。
分析化学:色谱技术
MCPB 的作用扩展到分析化学,它用于开发和完善色谱技术。其特性使其适用于高效液相色谱 (HPLC) 和气相色谱 (GC),有助于分析方法的进步 。
毒理学:人类健康风险评估
在毒理学中,MCPB 因其对哺乳动物的高慢性毒性而受到关注。这需要进行彻底的风险评估,以确定安全的暴露水平,并确保涉及 MCPB 的农业实践不会对人类健康构成重大风险 。
监管科学:政策和安全标准
最后,MCPB 在监管科学中很重要。其批准状态、使用限制和安全标准正在不断审查和更新。这包括评估其环境归宿、生态毒性和人类健康影响,以指导政策决策 。
属性
IUPAC Name |
4-(2-chloro-4-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



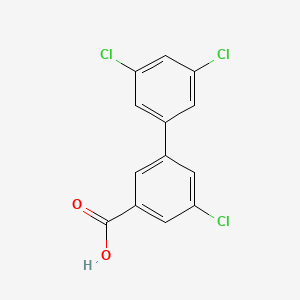

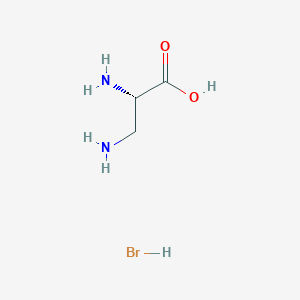

![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)


